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Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B7854485

Get Quote

Introduction: The Precision Paradox
CZC-25146 is a highly potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2

(LRRK2), exhibiting single-digit nanomolar IC

values against both wild-type and the Parkinson’s disease-associated G2019S mutant [1].
However, its high potency often masks a critical vulnerability: sensitivity to experimental
conditions.

In my experience troubleshooting for pharmaceutical clients, "batch-to-batch variability" is

rarely due to the synthesis of the compound itself. Instead, it is almost always a downstream

consequence of hygroscopicity (moisture sensitivity), solvent degradation, or inconsistent ATP

concentrations in kinase assays.

This guide moves beyond standard datasheets to address the causality of experimental

inconsistency. It provides a self-validating framework to ensure your data reflects biology, not

handling errors.
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Part 1: The Pre-Analytical Phase (Storage &
Solubilization)
The Core Issue: CZC-25146 is hygroscopic.[1] Once the vial is opened, atmospheric moisture

competes with DMSO, leading to micro-precipitation that is invisible to the naked eye but

devastating to nanomolar-range potency.

Troubleshooting Guide: Compound Handling
Symptom Probable Cause Corrective Action

Loss of Potency (Stock)
Hydrolysis or precipitation due

to "wet" DMSO.

Use Anhydrous DMSO: Buy

small bottles of anhydrous

DMSO (e.g., <50 mL). Once

opened, discard after 1 month.

Never use "communal" lab

DMSO.

Precipitation on Thaw
Thermal shock or

supersaturation.

The "37°C Vortex" Rule: Heat

the stock to 37°C for 5 minutes

and vortex vigorously before

every use. Do not assume

visual clarity equals solubility.

Yellowing of Solution Oxidation or light degradation.

Aliquot Immediately: Store as

single-use aliquots at -80°C.

Protect from light. Discard any

yellowed aliquots.

FAQ: Solubilization
Q: My protocol says CZC-25146 is soluble in DMSO up to 50 mg/mL, but I see crystals. Why?

A: The 50 mg/mL limit is thermodynamic solubility in perfect conditions. In a working lab,

moisture absorption lowers this limit.

Recommendation: Prepare stocks at 10 mM (approx. 4.9 mg/mL) rather than the theoretical

maximum. This provides a safety buffer against precipitation [2].
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Q: Can I use aqueous buffers for intermediate dilutions? A:Absolutely not. CZC-25146 has poor

water solubility (<1 mg/mL).

Protocol: Perform all serial dilutions in 100% DMSO. Only the final step should introduce the

compound into the aqueous assay buffer to minimize the time the compound spends in a

"hostile" solvent environment.

Part 2: The Analytical Phase (Biochemical & Cellular
Assays)
The Core Issue: CZC-25146 is an ATP-competitive inhibitor.[2] Its apparent potency (IC

) is mathematically dependent on the ATP concentration in your assay. If Batch A is tested at 10
µM ATP and Batch B at 1 mM ATP, Batch B will appear significantly less potent, mimicking a
"bad batch."

Experimental Workflow: Biochemical Standardization

Define Assay ATP [c]
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Figure 1: The ATP-Competition Dynamic. Variations in ATP concentration directly alter the

observed IC50, creating false "batch variability."

Troubleshooting Guide: Assay Conditions
Q: My IC

shifted from 5 nM to 50 nM. Is the compound degraded? A: Check your ATP concentration.

The Science: The Cheng-Prusoff equation defines this relationship:

.
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Validation Step: Always run a reference standard (e.g., LRRK2-IN-1) alongside CZC-25146.

If both shift, the issue is your assay conditions (ATP or enzyme lot), not the CZC-25146

batch [3].

Q: In cellular assays, I see high variability in pS935-LRRK2 inhibition. A: This is often due to

Serum Binding.

Explanation: CZC-25146 is highly lipophilic. In high-serum media (e.g., 10% FBS), a

significant fraction of the drug binds to albumin, reducing the free fraction available to enter

the cell.

Protocol Fix: Standardize FBS concentration (e.g., exactly 10%) across all experiments. For

in vivo work, verify the vehicle. Switching from 10% DMSO/40% PEG300 to Corn Oil can

drastically alter bioavailability [2].

Part 3: Quality Control & Validation
Before committing a new batch to a critical experiment, perform this rapid validation workflow.

The "pS935 Dephosphorylation" Check
This is the gold-standard functional test for LRRK2 inhibitors.

Cell Line: HEK293 stably expressing LRRK2-G2019S (or A549 endogenous).

Treatment: Treat cells with 100 nM CZC-25146 for 90 minutes.

Lysis: Lyse in buffer containing phosphatase inhibitors (critical!).

Readout: Western blot for pSer935-LRRK2 vs. Total LRRK2.

Pass Criteria: >80% reduction in pSer935 signal compared to DMSO control.
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Figure 2: LRRK2 Signaling Validation. Inhibition of LRRK2 by CZC-25146 causes a rapid loss

of pSer935 and pSer910 phosphorylation, disrupting 14-3-3 binding [4].

Summary of Critical Parameters
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Parameter Standard Why?

Stock Conc. 10 mM in Anhydrous DMSO
Prevents precipitation; avoids

supersaturation.

Storage -80°C, Single-use aliquots
Prevents freeze-thaw

degradation.[3]

Assay ATP
Fixed (e.g.,

level)

Ensures consistent IC

values across batches.

Vehicle (In Vivo)
10% DMSO / 40% PEG300 /

5% Tween-80

Validated for solubility; Corn oil

alters PK [2].

QC Marker pSer935 Loss
Direct biomarker of target

engagement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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